1,4-DI(Pyridin-4-YL)benzene
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Overview
Description
1,4-DI(Pyridin-4-YL)benzene, also known as 4-[4-(4-pyridinyl)phenyl]pyridine, is a chemical compound with the CAS Number: 113682-56-7 . It has a molecular weight of 232.28 and its molecular formula is C16H12N2 .
Synthesis Analysis
The synthesis of this compound involves the use of 1,4-dibromobenzene and 4-pyridineboronic acid . The reaction is carried out in the presence of a palladium catalyst and potassium carbonate in a mixture of ethanol and toluene under an inert atmosphere . The reaction is heated at reflux for 48 hours .Molecular Structure Analysis
This compound consists of two end 4-pyridine units joined by a benzene ring at 1,4-positions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The melting point of this compound is reported to be 193 °C .Scientific Research Applications
Synthesis and Photophysical Properties : Tan et al. (2019) reported the synthesis of novel 1,3-di(pyridine-2-yl)benzene(N,C,N terdentate) skeletons with electrowithdrawing groups, exploring their photophysical properties. Similarly, Šagud et al. (2018) synthesized stilbene analogues with the pyridine ring and investigated their photophysical properties, demonstrating the impact of nitrogen placement on these properties (Tan et al., 2019); (Šagud et al., 2018).
Metal-Organic Frameworks (MOFs) : Wu et al. (2013) developed a novel two-dimensional metal-organic supramolecular framework involving 1,4-di(pyridin-3-yl)benzene, highlighting its luminescence and thermal stability properties. This kind of framework has applications in gas storage, separation, and catalysis (Wu et al., 2013).
Catalysis : Gao et al. (2014) studied metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, demonstrating their use as electrocatalysts for the hydrogen evolution reaction from water, a key process in sustainable energy applications (Gao et al., 2014).
Optical and Luminescent Materials : Various studies, such as those by Zhao et al. (2022) and Gao Xi-cun (2013), have focused on the synthesis of compounds with 1,4-di(pyridin-4-yl)benzene and its derivatives, exploring their luminescent and optical properties. These compounds are significant for their potential applications in optoelectronics and photonics (Zhao et al., 2022); (Gao Xi-cun, 2013).
Corrosion Inhibition : Murmu et al. (2019) synthesized Schiff bases incorporating pyridin-2-yl groups, which showed effectiveness as corrosion inhibitors on mild steel surfaces. This has implications for protecting materials in industrial settings (Murmu et al., 2019).
Anticancer Research : Estrada-Montaño et al. (2017) synthesized a complex involving 1,3-di(pyridin-2-yl)benzene, which showed promising activity in anticancer studies, offering potential pathways for developing new therapeutic agents (Estrada-Montaño et al., 2017).
Safety and Hazards
The safety information for 1,4-DI(Pyridin-4-YL)benzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Mechanism of Action
Target of Action
This compound is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) , suggesting that it may interact with metal ions or other components in these structures.
Mode of Action
In the context of mofs, it likely acts as a bridging ligand, connecting metal ions or clusters to form the framework . The pyridyl groups on the benzene ring can coordinate to metal ions, facilitating the formation of these structures.
Biochemical Pathways
As a component of MOFs, it may influence the properties and functions of these materials, which have diverse applications in areas such as gas storage, catalysis, and drug delivery .
Pharmacokinetics
Given its use in the synthesis of MOFs, its bioavailability may depend on the specific properties of the resulting material .
Result of Action
In the context of MOFs, the presence of this compound could influence the structure and function of the material .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,4-DI(Pyridin-4-YL)benzene, particularly in the context of MOF synthesis .
properties
IUPAC Name |
4-(4-pyridin-4-ylphenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKLXRVKVOYLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413261 |
Source
|
Record name | 4,4'-(1,4-Phenylene)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113682-56-7 |
Source
|
Record name | 4,4'-(1,4-Phenylene)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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